Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and a dihydropyridine ring
Preparation Methods
The synthesis of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves multiple steps. One common method includes the condensation of appropriate aldehydes, ketones, and nitriles in the presence of a base. The reaction conditions typically involve heating the mixture under reflux with a suitable solvent such as ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other dihydropyridine derivatives such as nifedipine and amlodipine. Compared to these compounds, Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has unique structural features that may confer distinct biological activities. Its cyano and dimethoxyphenyl groups, for example, may enhance its binding affinity to certain molecular targets .
Properties
Molecular Formula |
C25H25N3O5S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl 6-(2-amino-2-oxoethyl)sulfanyl-5-cyano-4-(2,3-dimethoxyphenyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C25H25N3O5S/c1-4-33-25(30)21-20(16-11-8-12-18(31-2)23(16)32-3)17(13-26)24(34-14-19(27)29)28-22(21)15-9-6-5-7-10-15/h5-12,20,28H,4,14H2,1-3H3,(H2,27,29) |
InChI Key |
VSVYFSVAGQXCCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)OC)OC)C#N)SCC(=O)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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